molecular formula C2H4ClNO3 B13531364 Carbamoylformic acid hydrochloride CAS No. 996-32-7

Carbamoylformic acid hydrochloride

Cat. No.: B13531364
CAS No.: 996-32-7
M. Wt: 125.51 g/mol
InChI Key: PZYFLMADZGURAK-UHFFFAOYSA-N
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Description

Carbamoylformic acid hydrochloride is a chemical compound with the molecular formula C3H5NO3·HCl. It is a derivative of formic acid and carbamic acid, and it is commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoylformic acid hydrochloride can be synthesized through several methods. One common method involves the reaction of formic acid with urea in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the formation of carbamoylformic acid, which is then converted to its hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where formic acid and urea are combined with hydrochloric acid. The reaction mixture is heated to facilitate the formation of the desired product. The resulting carbamoylformic acid is then purified and converted to its hydrochloride salt through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

Carbamoylformic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to formic acid and carbon dioxide.

    Reduction: It can be reduced to formamide and methanol.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formic acid and carbon dioxide.

    Reduction: Formamide and methanol.

    Substitution: Various carbamoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamoylformic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamoyl derivatives.

    Biology: It is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbamoyl compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamoylformic acid hydrochloride involves its reactivity with various nucleophiles and electrophiles. The carbamoyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to create a wide range of compounds with diverse chemical properties.

Comparison with Similar Compounds

Carbamoylformic acid hydrochloride can be compared with other similar compounds such as carbamoyl chloride and carbamoyl fluoride. These compounds share similar reactivity patterns but differ in their specific chemical properties and applications. For example:

    Carbamoyl chloride: More reactive and used in the synthesis of pesticides and pharmaceuticals.

    Carbamoyl fluoride: Used in the synthesis of fluorinated organic compounds.

Conclusion

This compound is a versatile and reactive compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it a valuable reagent in organic synthesis and scientific research.

Properties

CAS No.

996-32-7

Molecular Formula

C2H4ClNO3

Molecular Weight

125.51 g/mol

IUPAC Name

oxamic acid;hydrochloride

InChI

InChI=1S/C2H3NO3.ClH/c3-1(4)2(5)6;/h(H2,3,4)(H,5,6);1H

InChI Key

PZYFLMADZGURAK-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)N.Cl

Origin of Product

United States

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